molecular formula C11H8N2O2 B11900443 4-Hydroxy-5-methoxyquinoline-3-carbonitrile CAS No. 331662-64-7

4-Hydroxy-5-methoxyquinoline-3-carbonitrile

Cat. No.: B11900443
CAS No.: 331662-64-7
M. Wt: 200.19 g/mol
InChI Key: FBZWGJLDVKSZDW-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxyquinoline-3-carbonitrile (CAS: 331662-64-7) is a quinoline derivative with the molecular formula C₁₁H₈N₂O₂ and a molecular weight of 200.193 g/mol . Key physicochemical properties include a density of 1.328 g/cm³, a boiling point of 353.867°C at 760 mmHg, and a flash point of 167.813°C. The compound features a hydroxy group at position 4, a methoxy group at position 5, and a nitrile (-CN) group at position 3 on the quinoline backbone. It has been investigated for applications in medicinal chemistry, particularly in drug discovery, as cited in the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-9-4-2-3-8-10(9)11(14)7(5-12)6-13-8/h2-4,6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZWGJLDVKSZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443713
Record name 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331662-64-7
Record name 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithium-Mediated Cyclization

A prominent method for synthesizing 4-hydroxy-6-methoxyquinoline-3-carbonitrile involves the reaction of methyl 2-{[(dimethylamino)methylene]amino}-5-methoxybenzoate with acetonitrile in the presence of n-butyllithium. Key steps include:

  • Step 1 : Deprotonation of acetonitrile with n-BuLi at −72°C in tetrahydrofuran (THF), forming a reactive nitrile anion.

  • Step 2 : Addition of the enaminone precursor, followed by gradual warming to room temperature to facilitate cyclization.

  • Step 3 : Acidic workup with glacial acetic acid to yield the hydroxyquinoline product (85% yield).

Adaptation for 5-Methoxy Isomer :
Replacing the 5-methoxy-substituted enaminone precursor with a 4-methoxy analog could theoretically yield the 5-methoxy target compound. However, regioselectivity challenges may arise due to steric and electronic differences.

Orthoformate-Mediated Cyclization (Patent CN111440118A)

The synthesis of 4-hydroxy-7-methoxyquinoline, as described in Chinese Patent CN111440118A, employs trimethyl orthoformate and isopropylidene malonate in a multi-step process:

Reaction Conditions and Yield Optimization

StepReagents/ConditionsPurposeYield
S1Trimethyl orthoformate + isopropylidene malonate, 60–65°C, 1.5–2 hFormation of intermediate BA-1~90%
S7Diphenyl ether, 170–180°C, 2–3 hCyclization to BA-2~90%
S9Dichloromethane pulpingPurification of final product75–79% (overall)

Key Adjustments for 5-Methoxy Derivative :

  • Use 4-methoxyaniline instead of 3,4-dimethoxyaniline to direct substitution to the 5-position.

  • Optimize reaction temperatures to prevent premature decomposition of intermediates.

Alternative Routes: Gould-Jacobs Reaction

The Gould-Jacobs reaction, which involves thermal cyclization of o-aminonitrile derivatives, has been applied to synthesize 4-hydroxyquinoline-3-carbonitriles. For example:

  • Condensation of 2-aminobenzonitrile with diethyl ethoxymethylenemalonate.

  • Cyclization under acidic or basic conditions to form the quinoline core.

Modifications for Methoxy Substitution :

  • Introducing a methoxy group at the 5-position would require starting with 2-amino-4-methoxybenzonitrile.

  • Challenges include achieving regioselective nitrile incorporation and avoiding side reactions at elevated temperatures.

Comparative Analysis of Synthetic Methods

Yield and Scalability

MethodStarting MaterialKey ReagentYieldScalability
Lithium-mediatedMethyl 2-{[(dimethylamino)methylene]amino}-5-methoxybenzoaten-BuLi85%Laboratory-scale
Orthoformate3,4-DimethoxyanilineTrimethyl orthoformate75–79%Industrial (patent)
Gould-Jacobs2-AminobenzonitrileDiethyl ethoxymethylenemalonate60–70%Moderate

Limitations and Challenges

  • Regioselectivity : Ensuring methoxy and hydroxy groups occupy the desired positions requires precise control of electronic effects.

  • Purification : Crude products often require chromatography or recrystallization, increasing costs for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Potential

The primary application of 4-hydroxy-5-methoxyquinoline-3-carbonitrile is in cancer research. Studies have demonstrated its ability to inhibit Src family kinases, which play a crucial role in cancer progression. This inhibition leads to decreased proliferation and migration of tumor cells, particularly in chronic myeloid leukemia models. The compound's mechanism of action involves the modulation of signaling pathways associated with tumor growth, making it a promising candidate for targeted cancer therapies.

Inhibition of Protein Kinases

Research indicates that this compound acts as an inhibitor of various protein kinases involved in cellular signaling. These kinases are often deregulated in cancerous cells, leading to uncontrolled growth. By targeting these kinases, the compound may help restore normal cellular functions and inhibit tumorigenesis .

Synthetic Routes

Several synthetic pathways have been developed for the preparation of this compound:

  • Friedel-Crafts Alkylation : Utilizing starting materials such as 5-bromo-2-methoxyphenol, this method involves multiple steps including bromination and cyano substitution to yield the desired product.
  • Cyclization Reactions : This approach employs various substrates under specific conditions (e.g., potassium carbonate in dimethylformamide) to facilitate the formation of the quinoline structure.

Comparative Analysis with Related Compounds

The following table summarizes some compounds that share structural similarities with this compound along with their biological activities:

Compound NameStructural FeaturesBiological Activity
This compoundHydroxyl and methoxy groups at positions 4 and 5Anticancer activity
4-HydroxyquinolineHydroxyl group at position 4Antimicrobial properties
5-MethoxyquinolineMethoxy group at position 5Moderate antibacterial effects
7-Hydroxy-4-methoxyquinolineHydroxyl at position 7Potential neuroprotective properties

The unique arrangement of functional groups in this compound enhances its biological activity compared to these similar compounds, particularly in inhibiting specific kinases associated with cancer.

In Vitro Studies

In vitro studies have shown that derivatives of quinoline compounds exhibit significant anticancer activity against various cancer cell lines. For instance, research involving methoxybenzo[h]quinoline-3-carbonitrile analogs demonstrated promising results against prostate cancer cells, indicating a broader application for similar quinoline derivatives .

ADME/Tox Profiling

Recent studies have included absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling for compounds related to quinolines. Such profiling is crucial for understanding the pharmacokinetic properties of new drugs and their potential side effects in clinical settings .

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile ()
  • Molecular Formula : C₁₃H₁₁N₃O₂S
  • Key Features :
    • A dihydropyrimidine core with a methoxyphenyl substituent.
    • Contains a methylthio (-SCH₃) group and nitrile (-CN) at positions 2 and 5, respectively.
    • Melting point: 300°C .
  • Comparison: The dihydropyrimidine scaffold differs from the quinoline system in aromaticity and ring saturation. The methylthio group enhances lipophilicity compared to the hydroxy group in the target compound.
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E, )
  • Molecular Formula : C₁₇H₁₄N₂O₂
  • Key Features: Chromene backbone with amino (-NH₂), hydroxy (-OH), and nitrile (-CN) groups. Melting point: 223–227°C; IR spectrum shows a nitrile stretch at 2,204 cm⁻¹ .
  • Comparison: The chromene system introduces a fused benzene-pyran ring, differing from quinoline’s benzene-pyridine fusion. The amino group may confer higher reactivity in nucleophilic substitutions compared to the methoxy group.
4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile ()
  • Molecular Formula : C₂₃H₁₅N₂O₃
  • Key Features: Tetrahydrobenzo[h]quinoline core with a benzodioxole substituent. Exhibits antitumor activity and a distorted ring system due to ethylene bridges .
  • The benzodioxole group introduces electron-rich regions, contrasting with the methoxy group’s electron-donating effects.

Physicochemical and Spectroscopic Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) IR Nitrile Stretch (cm⁻¹)
4-Hydroxy-5-methoxyquinoline-3-carbonitrile C₁₁H₈N₂O₂ 200.19 -OH, -OCH₃, -CN Not reported Not reported
4-(4-Methoxyphenyl)-dihydropyrimidine-5-carbonitrile C₁₃H₁₁N₃O₂S 273.31 -OCH₃, -SCH₃, -CN 300 Not reported
2-Amino-5-hydroxy-chromene-3-carbonitrile C₁₇H₁₄N₂O₂ 278.31 -NH₂, -OH, -CN 223–227 2,204
4-(Benzodioxol-5-yl)-tetrahydroquinoline-3-carbonitrile C₂₃H₁₅N₂O₃ 367.38 Benzodioxole, -CN 593–595 (decomposes) Not reported

Research Findings and Structural Insights

  • Solubility : Compared to dihydropyrimidine and chromene analogs, the hydroxy group in the target compound may improve aqueous solubility.
  • Synthetic Challenges: The presence of multiple substituents on the quinoline ring complicates synthesis, requiring precise regioselective methods (e.g., multi-step coupling reactions, as seen in ) .

Biological Activity

4-Hydroxy-5-methoxyquinoline-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly as an anticancer agent. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline backbone with hydroxyl and methoxy substituents, which significantly influence its reactivity and biological properties. The carbonitrile group can undergo hydrolysis to yield carboxylic acids, while the hydroxyl group can participate in nucleophilic substitution reactions. These functional groups enhance the compound's potential for various organic transformations and biological interactions.

Anticancer Properties

One of the most notable aspects of this compound is its anticancer activity . Research has shown that this compound effectively inhibits Src family kinases, which are critical in cancer cell proliferation and migration. Studies indicate that the compound reduces tumor cell growth in various cancer cell lines, including those resistant to conventional therapies like doxorubicin .

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits Src kinases, reducing tumor cell proliferation and migration
AntimicrobialSome derivatives exhibit antibacterial properties
NeuroprotectivePotential neuroprotective effects observed in related compounds

The mechanism of action involves the binding of this compound to specific kinases involved in signal transduction pathways. By inhibiting these kinases, the compound disrupts critical signaling processes that promote cancer cell survival and proliferation .

Case Studies and Research Findings

  • In Vitro Studies : In vitro studies have demonstrated that this compound exhibits selective toxicity towards cancer cells compared to normal fibroblasts. This selectivity is crucial for developing targeted cancer therapies .
  • Structural Analogs : Research comparing structural analogs reveals that the unique arrangement of functional groups in this compound enhances its biological activity compared to similar compounds such as 4-hydroxyquinoline and 5-methoxyquinoline .
  • Animal Models : In animal models, the compound has shown dose-dependent effects, with lower doses leading to significant inhibition of tumor growth and reactivation of tumor suppressor genes.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundHydroxyl at position 4, methoxy at position 5Anticancer activity
4-HydroxyquinolineHydroxyl at position 4Antimicrobial properties
5-MethoxyquinolineMethoxy at position 5Moderate antibacterial effects
7-Hydroxy-4-methoxyquinolineHydroxyl at position 7Potential neuroprotective properties

Q & A

Q. What are the established synthetic routes for 4-Hydroxy-5-methoxyquinoline-3-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via multi-step reactions starting from substituted quinoline precursors. Key steps include:

  • Cyclization : Formation of the quinoline core using acid-catalyzed or thermal cyclization of appropriate intermediates (e.g., β-ketonitriles or aminophenol derivatives) .
  • Functionalization : Introduction of hydroxy and methoxy groups via nucleophilic substitution or oxidation-reduction sequences .
  • Optimization : Yields (>70%) are achieved using polar aprotic solvents (e.g., DMF) at 80–120°C, with catalysts like K₂CO₃ or Et₃N to enhance regioselectivity .
    Critical Parameters :
  • Temperature control to avoid decomposition.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; hydroxy protons as broad singlet at δ 10–12 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 241.0745) .
  • X-ray Crystallography : Resolve bond angles and confirm planarity of the quinoline ring (e.g., C–C bond lengths: 1.38–1.42 Å) .

Advanced Research Questions

Q. How do polymorphic forms of this compound impact its stability and solubility in drug discovery?

Methodological Answer:

  • Polymorph Screening : Use solvent evaporation or slurry crystallization to isolate forms (e.g., Form I vs. Form II) .
  • Stability Analysis :
    • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (e.g., Form I: 220°C; Form II: 205°C) .
    • Hygroscopicity Testing : Expose to 40–80% RH to assess moisture uptake .
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid. Form I may exhibit 2–3× higher solubility than Form II due to lattice energy differences .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility Checks :
    • Standardize assay conditions (e.g., cell lines, incubation time, DMSO concentration ≤0.1%) .
    • Include positive controls (e.g., doxorubicin for cytotoxicity assays).
  • Mechanistic Studies :
    • Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or proteases to confirm target specificity .
    • SAR Analysis : Compare analogs (e.g., replacing methoxy with ethoxy) to identify critical functional groups .
  • Data Cross-Validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .

Q. What strategies are effective in analyzing hydrogen-bonding networks in crystalline forms of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Resolve O–H···N and O–H···O interactions (bond lengths: 1.8–2.2 Å; angles: 150–180°) .
    • Use software (e.g., Mercury) to map packing motifs (e.g., dimeric vs. chain structures) .
  • IR Spectroscopy : Identify shifts in O–H stretching frequencies (e.g., 3200–3400 cm⁻¹ for strong H-bonds) .
  • Computational Modeling : DFT calculations (B3LYP/6-311+G**) to quantify interaction energies (e.g., −25 to −40 kJ/mol) .

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